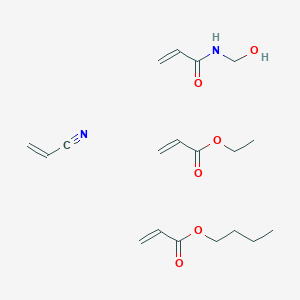![molecular formula C5H13N2O4PS B14671766 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate CAS No. 39042-12-1](/img/structure/B14671766.png)
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate is an organic compound with a complex structure that includes both phosphoryl and carbamimidothioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate typically involves the reaction of ethoxyphosphoryl compounds with carbamimidothioate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphoryl derivatives, while reduction may produce simpler carbamimidothioate compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and carbamimidothioate groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. The carbamimidothioate group may interact with nucleophilic sites on proteins, altering their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamimidothioate group.
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl acetate: Contains an acetate group, making it less reactive compared to the carbamimidothioate derivative.
Uniqueness
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate is unique due to the presence of both phosphoryl and carbamimidothioate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
39042-12-1 |
|---|---|
Molekularformel |
C5H13N2O4PS |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
2-[ethoxy(hydroxy)phosphoryl]oxyethyl carbamimidothioate |
InChI |
InChI=1S/C5H13N2O4PS/c1-2-10-12(8,9)11-3-4-13-5(6)7/h2-4H2,1H3,(H3,6,7)(H,8,9) |
InChI-Schlüssel |
XCBIEFSRDPVOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OCCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


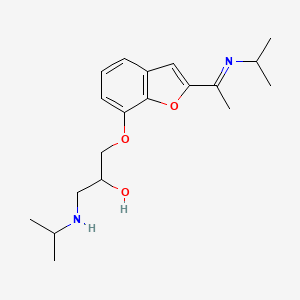

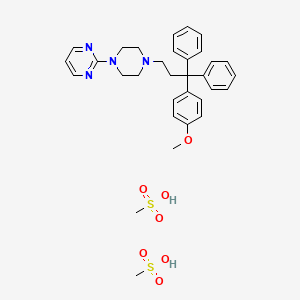
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
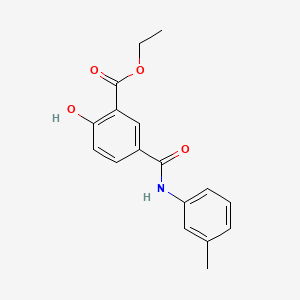


![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
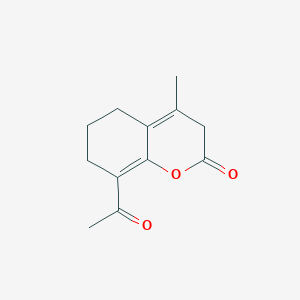
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

